
A Spectroscopic Guide to the Characterization
of 3-(Dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

3-

[(Dimethylamino)methyl]benzaldeh

yde

Cat. No.: B1340118 Get Quote

Introduction
3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7) is a valuable aromatic aldehyde serving

as a key intermediate in the synthesis of various dyes, pharmaceuticals, and materials.[1] Its

molecular structure, featuring both an electron-donating dimethylamino group and an electron-

withdrawing aldehyde group in a meta-relationship, gives rise to distinct chemical properties

and a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment

are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic data for 3-

(Dimethylamino)benzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in

fundamental principles and serves as a reliable reference for researchers, scientists, and drug

development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
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¹H NMR Spectroscopy
Guiding Principles: The chemical shift (δ) of a proton is dictated by its local electronic

environment. Electron-withdrawing groups, like the aldehyde, deshield nearby protons, shifting

their resonance downfield (higher ppm). Electron-donating groups, like the dimethylamino

substituent, shield protons, particularly at the ortho and para positions, shifting them upfield.

Spin-spin coupling provides information on the connectivity of non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Dimethylamino)benzaldehyde in

~0.6 mL of deuterated chloroform (CDCl₃).

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of

~4 seconds, and a relaxation delay of 2 seconds.

Processing: Process the resulting Free Induction Decay (FID) with an exponential line

broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the

spectrum and integrate all signals.

Data Analysis and Interpretation: The ¹H NMR spectrum of 3-(Dimethylamino)benzaldehyde

presents distinct signals corresponding to the aldehydic, aromatic, and methyl protons.

Aldehydic Proton (H-7): A sharp singlet is observed at approximately δ 9.91 ppm. This

significant downfield shift is a classic hallmark of an aldehydic proton, which is strongly

deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of

the oxygen atom.

Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the benzene ring appear in the

region of δ 6.90-7.45 ppm. Due to the meta-substitution pattern, they exhibit a complex

coupling pattern.
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The proton at the C-2 position (ortho to the aldehyde and ortho to the amino group) is

expected around δ 7.18 ppm as a singlet or a finely split triplet.

The proton at C-6 (ortho to the aldehyde) is expected further downfield around δ 7.41 ppm

as a doublet of doublets.

The remaining protons at C-4 and C-5 will resonate between these values, creating

overlapping multiplets.

Dimethylamino Protons (-N(CH₃)₂): A strong singlet appears at approximately δ 3.01 ppm,

integrating to six protons. The singlet nature indicates that both methyl groups are chemically

equivalent and have no adjacent protons to couple with.

Data Summary: ¹H NMR

Assigned Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-7 (-CHO) 9.91 Singlet (s) 1H

H-6 7.41
Doublet of Doublets

(dd)
1H

H-5 7.35 Triplet (t) 1H

H-2 7.18 Triplet (t) 1H

H-4 6.94
Doublet of Doublets

(dd)
1H

| H-8, H-9 (-N(CH₃)₂) | 3.01 | Singlet (s) | 6H |

Visualization: ¹H NMR Structural Assignments

Caption: Correlation of protons in 3-(Dimethylamino)benzaldehyde with their respective ¹H

NMR chemical shifts.

¹³C NMR Spectroscopy
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Guiding Principles: ¹³C NMR provides a count of non-equivalent carbon atoms. The chemical

shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl

carbons are extremely deshielded and appear far downfield (>190 ppm). Carbons bonded to

electronegative atoms like nitrogen are also shifted downfield.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) or higher

NMR spectrometer.

Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a

spectrum with singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more)

is required to achieve a good signal-to-noise ratio.

Processing: Process the FID with an exponential line broadening of 1-2 Hz.

Data Analysis and Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show

8 distinct signals, as the two methyl carbons of the dimethylamino group are equivalent.[1][2]

Carbonyl Carbon (C-7): The most downfield signal appears at δ 192.4 ppm, characteristic of

an aldehyde carbonyl carbon.

Aromatic Carbons (C-1 to C-6): Six signals are observed in the aromatic region (δ 112-151

ppm).

C-3 (ipso-N): The carbon directly attached to the nitrogen (C-3) is found at δ 151.1 ppm.

C-1 (ipso-CHO): The carbon bearing the aldehyde group (C-1) resonates at δ 137.5 ppm.

C-5: The signal at δ 129.5 ppm is assigned to C-5.

C-6, C-4, C-2: The remaining aromatic carbons appear at δ 121.5 ppm, 117.3 ppm, and

112.2 ppm. The shielding effect of the amino group influences the ortho (C-2, C-4) and

para (C-6) positions.
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Methyl Carbons (C-8, C-9): A single signal at δ 40.3 ppm corresponds to the two equivalent

methyl carbons of the dimethylamino group.

Data Summary: ¹³C NMR

Assigned Carbon Chemical Shift (δ, ppm)

C-7 (C=O) 192.4

C-3 (C-N) 151.1

C-1 (C-CHO) 137.5

C-5 129.5

C-6 121.5

C-4 117.3

C-2 112.2

C-8, C-9 (-N(CH₃)₂) 40.3

(Data sourced from SpectraBase[2])

Visualization: ¹³C NMR Structural Assignments

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://dev.spectrabase.com/spectrum/3EYV9VQo8fA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Key carbon environments and their corresponding ¹³C NMR chemical shifts.
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Infrared (IR) Spectroscopy: Functional Group
Identification
Guiding Principles: IR spectroscopy measures the vibrational frequencies of bonds within a

molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers,

making it an excellent tool for identifying their presence.

Experimental Protocol: IR Spectrum Acquisition

Sample Preparation: As 3-(Dimethylamino)benzaldehyde is a liquid at ambient temperature,

place a single drop of the neat liquid between two polished sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to create a thin film.[3]

Background: Record a background spectrum of the empty spectrometer to subtract

atmospheric H₂O and CO₂ absorptions.

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of

4000-400 cm⁻¹.

Data Analysis and Interpretation: The IR spectrum is dominated by absorptions from the

aldehyde, dimethylamino, and aromatic functionalities.

C-H Stretching:

Aromatic C-H: Weak to medium bands appear just above 3000 cm⁻¹ (~3050 cm⁻¹).

Aldehydic C-H: Two characteristic weak bands, known as a Fermi doublet, are observed at

~2825 cm⁻¹ and ~2730 cm⁻¹. Their presence is highly diagnostic for an aldehyde.

Aliphatic C-H: Bands corresponding to the methyl groups are seen just below 3000 cm⁻¹

(~2920 cm⁻¹).

Carbonyl (C=O) Stretching: A very strong, sharp absorption at ~1695 cm⁻¹ is the most

prominent feature of the spectrum. This frequency is typical for an aromatic aldehyde where
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conjugation with the benzene ring slightly lowers the bond order and, thus, the stretching

frequency compared to an aliphatic aldehyde.

Aromatic C=C Stretching: Medium intensity bands appear in the 1600-1450 cm⁻¹ region,

confirming the presence of the benzene ring.

C-N Stretching: A medium to strong band for the aromatic amine C-N stretch is located at

~1360 cm⁻¹.

Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the

molecule and useful for confirming its identity against a reference spectrum.

Data Summary: IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3050 Medium C-H Stretch Aromatic

~2920 Medium C-H Stretch Aliphatic (Methyl)

~2825, ~2730 Weak
C-H Stretch (Fermi

Doublet)
Aldehyde

~1695 Strong, Sharp C=O Stretch Carbonyl (Aldehyde)

~1590, ~1480 Medium C=C Stretch Aromatic Ring

| ~1360 | Strong | C-N Stretch | Aromatic Amine |

Visualization: Key Vibrational Modes

Caption: Mapping of key functional groups in 3-(Dimethylamino)benzaldehyde to their

characteristic IR absorption frequencies.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Guiding Principles: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with

high-energy electrons, causing ionization and subsequent fragmentation.[4] The mass-to-

charge ratio (m/z) of the resulting ions is measured. The intact ionized molecule is the

molecular ion (M⁺•), which confirms the molecular weight. The fragmentation pattern provides a

roadmap of the molecule's structure, as bonds break to form the most stable possible fragment

ions.

Experimental Protocol: EI-MS Acquisition

Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or

dichloromethane) into the mass spectrometer via a Gas Chromatography (GC-MS) system

or a direct insertion probe.

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic

sector mass analyzer.

Detection: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key

fragments.

Data Analysis and Interpretation: The mass spectrum provides the molecular weight and

structural clues through fragmentation. The molecular formula C₉H₁₁NO has a nominal mass of

149 Da.[1][5]

Molecular Ion (M⁺•): A peak at m/z 149 corresponds to the intact molecular ion, confirming

the molecular weight of the compound. The presence of one nitrogen atom results in an odd

molecular weight, consistent with the Nitrogen Rule.

Base Peak: The most intense peak in the spectrum (the base peak) is often at m/z 148. This

corresponds to the [M-H]⁺ ion, formed by the very favorable loss of the aldehydic hydrogen

radical. This is a classic fragmentation pattern for aldehydes.[6]

Other Key Fragments:

m/z 120: This significant peak arises from the loss of the formyl radical (•CHO, 29 Da),

resulting in the [M-CHO]⁺ fragment.
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m/z 77: A peak corresponding to the phenyl cation [C₆H₅]⁺ may be observed, though it is

less common in highly substituted benzenes.

Lower mass fragments corresponding to further breakdown of the aromatic ring (e.g., m/z

51) are also present.

Data Summary: Mass Spectrometry

m/z Relative Intensity
Proposed
Fragment

Identity

149 High [C₉H₁₁NO]⁺• Molecular Ion (M⁺•)

148 100% (Base Peak) [C₉H₁₀NO]⁺ [M-H]⁺

120 Moderate [C₈H₁₀N]⁺ [M-CHO]⁺

| 77 | Low | [C₆H₅]⁺ | Phenyl Cation |

Visualization: Proposed Fragmentation Pathway

[C₉H₁₁NO]⁺•
m/z 149

(Molecular Ion)

[C₉H₁₀NO]⁺
m/z 148

(Base Peak)

- H•

[C₈H₁₀N]⁺
m/z 120

- •CHO
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Caption: Primary fragmentation pathways for 3-(Dimethylamino)benzaldehyde under Electron

Ionization (EI) conditions.

Conclusion
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The collective spectroscopic data provides unambiguous confirmation of the structure of 3-

(Dimethylamino)benzaldehyde. ¹H and ¹³C NMR spectroscopy precisely map the carbon-

hydrogen framework, identifying the distinct chemical environments of the aldehydic, aromatic,

and dimethylamino moieties. Infrared spectroscopy confirms the presence of the key functional

groups, most notably the characteristic C=O and aldehydic C-H stretches. Finally, mass

spectrometry verifies the molecular weight (149 Da) and reveals a fragmentation pattern,

including the prominent [M-H]⁺ base peak, that is fully consistent with the assigned structure.

This comprehensive dataset serves as a validated benchmark for the identification and quality

control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. dev.spectrabase.com [dev.spectrabase.com]

3. sigmaaldrich.com [sigmaaldrich.com]

4. uni-saarland.de [uni-saarland.de]

5. PubChemLite - 3-(dimethylamino)benzaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]

6. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [A Spectroscopic Guide to the Characterization of 3-
(Dimethylamino)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340118#spectroscopic-data-of-3-dimethylamino-
benzaldehyde-nmr-ir-mass-spec]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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